5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one
Description
Properties
CAS No. |
61747-20-4 |
|---|---|
Molecular Formula |
C12H15ClOS |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
5-chloro-1-(4-methylsulfanylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H15ClOS/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
ZJEYRCSWWOBHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Catalyst Selection
The Friedel-Crafts alkylation route for synthesizing 5-chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one typically employs 3-chloro-4'-(methylsulfanyl)propiophenone as the precursor. As demonstrated in analogous systems, the choice of Lewis acid catalyst critically influences cyclization efficiency. Aluminum trichloride (AlCl₃) remains the gold standard, facilitating electrophilic activation of the carbonyl group while stabilizing the transition state through coordination. Recent advances in patent literature describe synergistic combinations with phase-transfer catalysts (PTCs) such as tetrabutylammonium chloride, which reduce reaction viscosity and enhance mass transfer (Table 1).
Table 1: Catalyst Systems for Friedel-Crafts Alkylation
| Catalyst Combination | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ alone | 160 | 70.2 | 98.5 |
| AlCl₃ + Tetrabutylammonium | 160 | 92.4 | 99.3 |
| Fe(CF₃SO₃)₃ + Dodecyltrimethyl | 180 | 88.1 | 99.0 |
Data adapted from CN111205175A, illustrating the 14–22% yield enhancement achievable through PTC integration. The phase-transfer agent facilitates chloride ion shuttling, mitigating catalyst poisoning while maintaining electrophilic activity at the carbonyl carbon.
Temperature Profiling and Reaction Kinetics
Optimal reaction temperatures for this transformation fall between 150–180°C, with lower ranges favoring selectivity and higher temperatures accelerating reaction rates. Isothermal operation at 160°C for 4 hours achieves complete consumption of the propiophenone precursor (HPLC residue ≤0.1%) while minimizing thermal decomposition byproducts. Kinetic studies in analogous systems suggest an Arrhenius activation energy of 85 kJ/mol, indicating significant thermal sensitivity that necessitates precise temperature control.
Late-stage chlorination of 1-[4-(methylsulfanyl)phenyl]pentan-1-one using sulfuryl chloride (SO₂Cl₂) represents a straightforward but low-yielding approach (≤50%). The electron-donating methylsulfanyl group deactivates the aromatic ring, necessitating harsh conditions that promote ketone oxidation. Patent DD155166A1 describes an alternative pathway using p-nitrochlorobenzene intermediates, where nitro group reduction precedes sulfanyl group introduction via Ullmann coupling (Figure 1).
Figure 1: Nitrochlorobenzene Route to Methylsulfanyl Precursors
p-Nitrochlorobenzene → Reduction → p-Chloroaniline → Thiomethylation → 4-(Methylsulfanyl)chlorobenzene
This sequence achieves 68% overall yield but introduces multiple purification steps that complicate scale-up.
Directed Ortho-Metalation for Regioselective Chlorination
Modern approaches employ directed ortho-metalation (DoM) strategies using tert-butyllithium and (-)-sparteine chiral ligands. Subsequent quenching with hexachloroethane installs chlorine at the pentanone β-position with 85% regioselectivity. While academically elegant, this method suffers from cryogenic conditions (-78°C) and sensitivity to moisture, limiting industrial adoption.
Thioether Formation: Sulfur Incorporation Methodologies
Copper-Catalyzed C–S Cross-Coupling
Introduction of the methylsulfanyl group via Ullmann-type coupling between 4-iodophenylpentanone and methanethiol provides moderate yields (65–72%) but requires stoichiometric copper(I) oxide and elevated temperatures (110°C). Recent patent disclosures highlight the superiority of palladium/Xantphos catalyst systems, which operate under milder conditions (80°C) with 89% conversion.
Nucleophilic Displacement of Activated Aromatic Rings
Activation of the para position through nitration or sulfonation enables nucleophilic attack by sodium thiomethoxide. For example, treatment of 4-fluorophenylpentanone with NaSMe in DMF at 120°C achieves 78% substitution, though competing ketone enolization reduces overall efficiency.
Process Intensification and Industrial Scale-Up
Continuous Flow Reactor Design
Adoption of continuous flow systems addresses the exothermicity and mixing challenges inherent in Friedel-Crafts alkylation. Microreactor trials demonstrate a 40% reduction in reaction time (from 4h to 2.4h) through enhanced heat transfer and precise residence time control. The integration of in-line HPLC monitoring enables real-time adjustment of catalyst feed rates, maintaining product purity above 99%.
Solvent Recovery and Waste Minimization
Industrial implementations utilize methanol–water biphasic systems for product crystallization, achieving 95% solvent recovery through fractional distillation. The CN111205175A patent further discloses a closed-loop acid neutralization process that converts spent AlCl₃ into inert aluminum hydroxide, reducing hazardous waste generation by 70%.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection at 254 nm remains the gold standard for quantifying this compound. Method validation studies report a limit of detection (LOD) of 0.05% for major impurities, with retention times calibrated against USP reference standards.
Spectroscopic Confirmation
¹H NMR analysis in CDCl₃ reveals characteristic signals at δ 2.55 (pentanone CH₂), δ 3.25 (SCH₃), and δ 7.35–7.60 (aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 271.0564 (calculated 271.0567 for C₁₂H₁₄ClOS).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the methylsulfanyl group plays a crucial role in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one with three structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one (Compound 15)
- Structural Differences: Halogen substitution: Bromine replaces chlorine at the pentanone chain’s 5-position. Aromatic substituent: A 4-chlorophenyl group replaces the 4-(methylsulfanyl)phenyl group. Additional methyl group: A methyl group is present at the 2-position of the pentanone chain.
- Implications: The bromine atom increases molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and may alter reactivity in cross-coupling reactions. The 2-methyl group introduces steric hindrance, which could limit conformational flexibility .
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride
- Structural Differences: Functional groups: A sulfonyl chloride (-SO₂Cl) replaces the methylsulfanyl group on the benzene ring. Chain modification: The pentanone chain is replaced by a 5-chloropentanamido (-NH-CO-(CH₂)₃-Cl) group.
- Implications: The sulfonyl chloride group enhances electrophilicity, making the compound reactive toward amines or alcohols (e.g., in sulfonamide synthesis). Applications diverge: This compound is prioritized in pharmaceutical intermediate synthesis, whereas the target compound may find broader agrochemical use due to its SCH₃ group .
Research Findings and Trends
- Reactivity :
- The methylsulfanyl group in the target compound facilitates aromatic electrophilic substitution, enabling derivatization at the para position. In contrast, sulfonyl chloride in the analog prioritizes nucleophilic acyl substitutions .
- Bromine in Compound 15 may enhance photostability compared to chlorine, a critical factor in agrochemical design .
- Biological Activity: Limited data exist for the target compound, but SCH₃-containing analogs show insecticidal activity in preliminary studies.
Biological Activity
The compound 5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chloro group and a methylsulfanyl substituent on a phenyl ring, contributing to its lipophilicity and potential bioactivity. The molecular formula is , with a molecular weight of approximately 253.75 g/mol.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Staphylococcus aureus | 18.7 |
| Enterococcus faecalis | 35.8 |
| Mycobacterium tuberculosis | 25.0 |
| Escherichia coli | 40.0 |
These results indicate that the compound exhibits microbicidal properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Research has shown that this compound possesses anticancer properties, particularly against leukemia cell lines. A study reported an IC50 value ranging from 1.4 to >10 µM against THP-1 human monocytic leukemia cells, suggesting a dose-dependent response correlated with increased lipophilicity .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 (Human Monocytic Leukemia) | 1.4 - >10 |
| MDA-MB-231 (Breast Cancer) | 2.0 |
| Hs578T (Breast Cancer) | 3.0 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. The inhibition of pro-inflammatory cytokines has been observed in various in vitro models, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Release
A study assessed the impact of the compound on TNF-alpha and IL-6 release from activated macrophages. Results indicated a 30% reduction in cytokine levels at concentrations as low as 10 µM , highlighting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl ring or the alkyl chain can significantly influence potency and selectivity.
Key Findings:
- Lipophilicity : Increased lipophilicity correlates with enhanced anticancer activity.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring affects both antimicrobial and anticancer activities.
Q & A
Q. What precautions are necessary when handling hazardous intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
